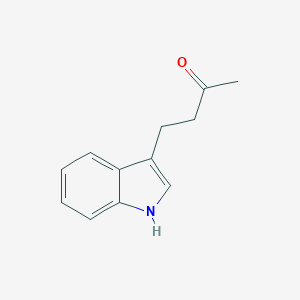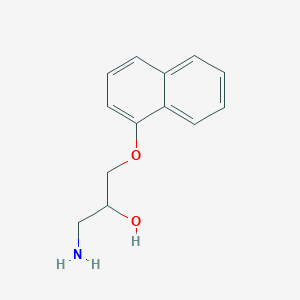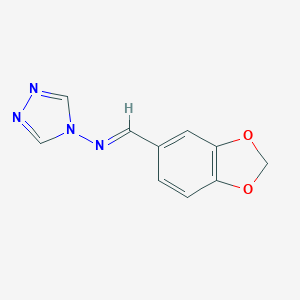![molecular formula C10H13NO4S B182882 N-[(2,4-dimethylphenyl)sulfonyl]glycine CAS No. 670255-96-6](/img/structure/B182882.png)
N-[(2,4-dimethylphenyl)sulfonyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,4-dimethylphenyl)sulfonyl]glycine: is a chemical compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . It is primarily used in proteomics research and is known for its specific chemical properties, including a melting point of 168.29°C and a boiling point of approximately 440.7°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4-dimethylphenyl)sulfonyl]glycine typically involves the reaction of 2,4-dimethylphenylsulfonyl chloride with glycine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-[(2,4-dimethylphenyl)sulfonyl]glycine can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-[(2,4-dimethylphenyl)sulfonyl]glycine is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is utilized in proteomics to study protein interactions and functions. It helps in the identification and quantification of proteins in complex biological samples .
Medicine: Although not directly used as a therapeutic agent, this compound is involved in the development of pharmaceuticals by acting as an intermediate in the synthesis of drug candidates .
Industry: In the industrial sector, this compound finds applications in the production of fine chemicals and specialty chemicals. It is also used in the manufacture of materials with specific properties .
Wirkmechanismus
The mechanism of action of N-[(2,4-dimethylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The sulfonyl group is known to participate in various biochemical pathways, influencing enzyme activities and protein functions. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .
Vergleich Mit ähnlichen Verbindungen
- [(2,4-Dimethylphenyl)sulfonyl]glycine
- 2-(2,4-Dimethylphenylsulfonamido)acetic acid
- N-(2,4-Dimethylphenyl)sulfonylglycine
Comparison: While these compounds share structural similarities with N-[(2,4-dimethylphenyl)sulfonyl]glycine, they differ in their specific functional groups and chemical properties. The presence of different substituents can influence their reactivity, solubility, and overall chemical behavior. This compound is unique due to its specific combination of the sulfonyl and amino groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
2-[(2,4-dimethylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7-3-4-9(8(2)5-7)16(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSZBHFZFCHZEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366938 |
Source


|
| Record name | N-(2,4-Dimethylbenzene-1-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670255-96-6 |
Source


|
| Record name | N-(2,4-Dimethylbenzene-1-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)


![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)



